![molecular formula C15H14ClNO4S B3008265 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 613656-63-6](/img/structure/B3008265.png)

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

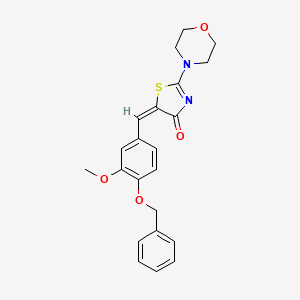

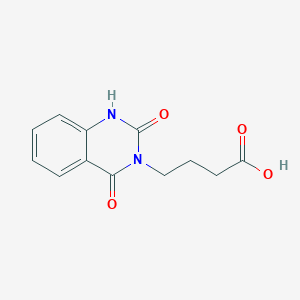

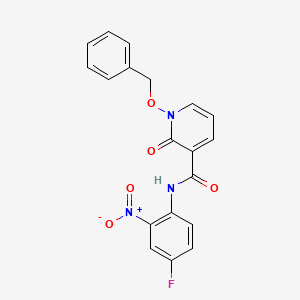

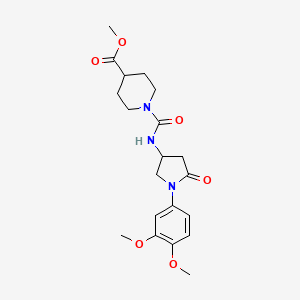

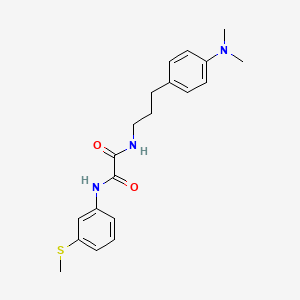

The compound 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a chemical that appears to be related to various synthesized chlorophenyl compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds such as 4-amino-3(4-chlorophenyl) butanoic acid , 3-amino-3-(4-chlorophenyl)propanoic acid , and 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid have been synthesized and analyzed for their molecular structure and potential as receptor antagonists or enzyme inhibitors.

Synthesis Analysis

The synthesis of related chlorophenyl compounds involves various chemical reactions. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives was achieved by reacting chlorinated acids with GABA, resulting in weak specific antagonists of the GABAB receptor . Another related compound, 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid, was synthesized using a highly diastereoselective method of alkylation of acyloxazolidinone . These methods could potentially be adapted for the synthesis of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. The molecular electronic energy, geometrical structure, and vibrational spectra were computed at different levels of theory, providing insights into the stability of the molecule and the occurrence of intramolecular charge transfer . These techniques and findings could be relevant for analyzing the molecular structure of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl compounds often include interactions with various receptors or enzymes. For example, the chlorinated acids synthesized in one study were found to be antagonists of the GABAB receptor . In another study, the synthesized enantiomers of a chlorophenyl compound were shown to be potent thromboxane receptor antagonists and thromboxane synthase inhibitors . These reactions are crucial for understanding the biological activity and potential therapeutic applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds, such as their vibrational energies, rotational constants, entropies, and dipole moments, were computed and analyzed in one of the studies . The first-order hyperpolarizability and related properties of the molecule were also calculated, which are important for understanding the non-linear optical properties and stability of the molecule . These properties are essential for predicting the behavior of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid in different environments and its suitability for various applications.

Scientific Research Applications

1. Synthesis and Pharmacological Properties

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid and its derivatives are synthesized for pharmacological studies. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, has been explored. These compounds have shown properties as weak specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).

2. Crystal Engineering and Multicomponent Crystals

Studies on baclofen, a compound closely related to 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid, involve its crystal structure and properties. Research on multicomponent crystals formed between baclofen and various acids has been conducted, providing insights into the conformation and protonation properties of the baclofen moiety (Báthori & Kilinkissa, 2015).

3. Synthetic Routes and Conformational Properties

Investigations into the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives reveal various strategies and their conformational properties in solution. These studies highlight the potential of these compounds in various scientific applications (Tye & Skinner, 2002).

4. Derivatives as Thromboxane Receptor Antagonists

Derivatives of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid have been synthesized as potent thromboxane A2 receptor antagonists. These findings are significant for the development of antithromboxane therapies (Wang et al., 2014).

5. Application in Chymase Inhibition

Research into 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, structurally related to 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid, has shown their potential as inhibitors of human heart chymase. These studies are crucial for understanding the structure-activity relationships of these compounds (Niwata et al., 1997).

6. Enantiomeric Resolution and Chromatography

The enantiomeric resolution of analogues of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid, such as baclofen, has been studied using chromatographic methods. This research contributes to the understanding of the stereochemistry of these compounds (Vaccher, Berthelot, & Debaert, 1995).

properties

IUPAC Name |

3-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)14(10-15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTFVSWXBMFECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)

![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)

![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)